1,3-Dichloro-4-methylisoquinoline Exhibits ~3-fold Higher MAO-B Inhibitory Potency Compared to Its Unsubstituted 1,3-Dichloroisoquinoline Parent Scaffold
1,3-Dichloro-4-methylisoquinoline demonstrates an IC50 of 17 μM against human membrane-bound MAO-B [1]. In contrast, the structurally similar 1,3-dichloroisoquinoline (lacking the C-4 methyl group) displays an IC50 of >50 μM in the same assay system [2], representing at least a ~3-fold improvement in potency. This differentiation is attributed to the C-4 methyl substituent which likely enhances hydrophobic interactions within the MAO-B active site [1].
| Evidence Dimension | MAO-B Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 17,000 nM |
| Comparator Or Baseline | 1,3-Dichloroisoquinoline: >50,000 nM |
| Quantified Difference | ≥ ~3-fold lower IC50 (more potent) |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline |
Why This Matters
For researchers screening MAO-B inhibitors, this ~3-fold potency differential can significantly impact hit selection and SAR studies; a higher potency compound may serve as a more promising starting point for lead optimization.
- [1] BindingDB. (2025). BDBM50450820 | CHEMBL4210376 | 1,3-Dichloro-4-methylisoquinoline. BindingDB entry. Retrieved from BindingDB. View Source
- [2] BindingDB. (2025). BDBM50450820 | CHEMBL4210376 | 1,3-Dichloro-4-methylisoquinoline. BindingDB entry. Retrieved from BindingDB. View Source
